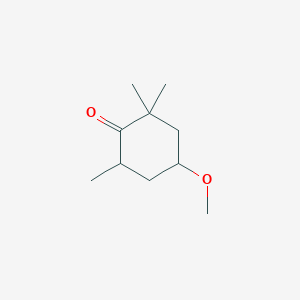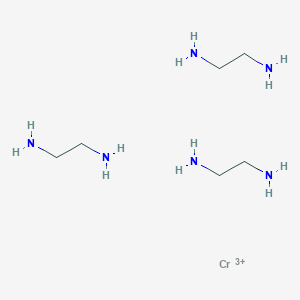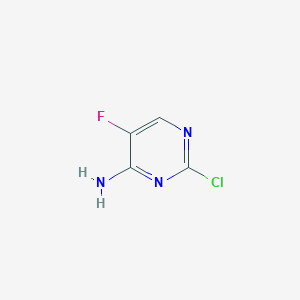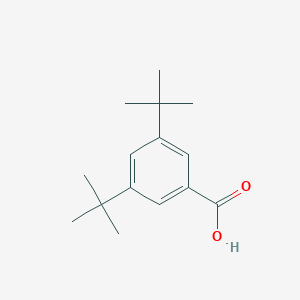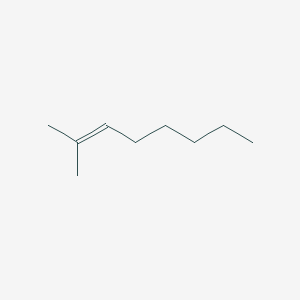
2-Methyl-2-octene
Descripción general
Descripción
2-Methyl-2-octene: is an organic compound with the molecular formula C₉H₁₈ It is a type of alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a methyl group attached to the second carbon of an octene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-2-octene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-2-octanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond.
Olefin Metathesis: This method involves the rearrangement of carbon-carbon double bonds in the presence of a catalyst, such as a ruthenium-based catalyst. Olefin metathesis can be used to convert other alkenes into this compound.
Industrial Production Methods: Industrial production of this compound often relies on the dehydration of alcohols due to its simplicity and cost-effectiveness. The process involves the use of large-scale reactors where the alcohol is heated with an acid catalyst to produce the desired alkene.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-2-octene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2-methyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution or ozone (O₃) in a controlled environment.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: 2-Methyl-octane.
Substitution: Dihalogenated alkanes.
Aplicaciones Científicas De Investigación
2-Methyl-2-octene has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of polymers, lubricants, and other industrial chemicals. Its ability to undergo polymerization and other reactions makes it a versatile compound in industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-octene in chemical reactions involves the interaction of its carbon-carbon double bond with various reagents. For example:
Oxidation: The double bond reacts with oxidizing agents, leading to the formation of intermediate epoxides or diols, which further react to form the final oxygenated products.
Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of a saturated alkane.
Substitution: The double bond reacts with halogens, leading to the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.
Comparación Con Compuestos Similares
1-Octene: An alkene with a similar carbon chain length but with the double bond at the first position.
2-Octene: An isomer with the double bond at the second position but without the methyl group.
3-Methyl-1-butene: A shorter chain alkene with a similar methyl substitution pattern.
Uniqueness of 2-Methyl-2-octene:
- The presence of the methyl group at the second carbon position in this compound provides unique steric and electronic properties compared to its isomers. This affects its reactivity and the types of products formed in chemical reactions.
- Its specific structure makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to other alkenes with similar carbon chain lengths.
Propiedades
IUPAC Name |
2-methyloct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOZNTGUYASNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168773 | |
| Record name | 2-Methyl-2-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16993-86-5 | |
| Record name | 2-Methyl-2-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


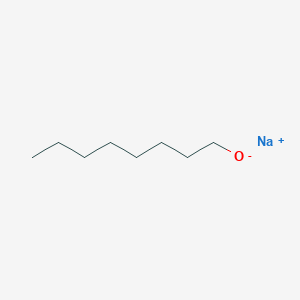
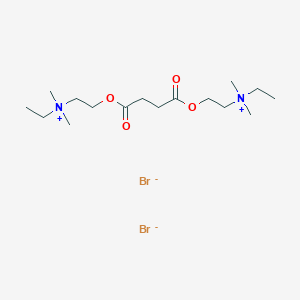

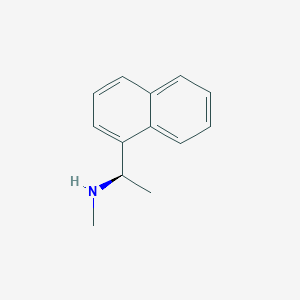
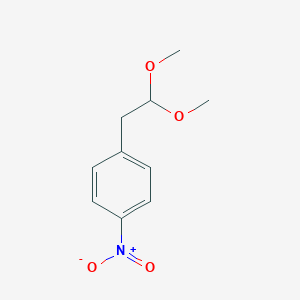
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
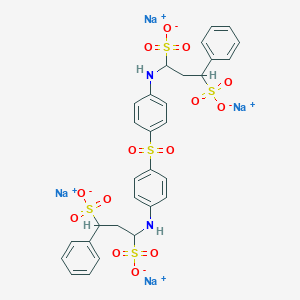
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
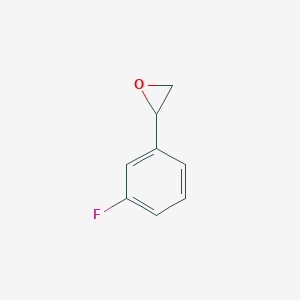
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)
